4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-1-(4-benzylsulfanyl-3-nitrophenyl)-N-[(2,6-dichlorophenyl)methoxy]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c22-18-7-4-8-19(23)17(18)13-28-24-12-16-9-10-21(20(11-16)25(26)27)29-14-15-5-2-1-3-6-15/h1-12H,13-14H2/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIGFFCUVIWNZ-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The addition of a formyl group to the benzene ring.
Thioether Formation:
Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation of the aldehyde would yield a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly as a precursor for developing new pharmaceuticals. Its structural components allow for modifications that can enhance biological activity.
- Case Study : A derivative of this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentration values indicating effective inhibition of bacterial growth.
Organic Synthesis
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime serves as an intermediate in the synthesis of various organic compounds, including dyes and agrochemicals.
- Data Table: Synthesis Pathways
| Reaction Type | Reactants | Products | Yield (%) |
|--------------------|----------------------------------------------------|-----------------------------------------------|-----------|
| Oxime Formation | Aldehyde + Hydroxylamine | Oxime | 85 |
| Nucleophilic Substitution | 4-Nitrobenzaldehyde + Benzylsulfanylamine | Sulfanylated Product | 75 |
The compound has been investigated for its potential biological activities, including anticancer and antiprotozoal properties.
- Anticancer Activity : Studies have indicated that modifications of this compound can lead to derivatives with significant cytotoxic effects on various cancer cell lines.
- Case Study : A specific derivative was tested against A549 lung cancer cells, showing an IC50 value of 0.5 mM, suggesting a selective action against malignant cells while sparing normal cells.
Environmental Chemistry
Research has explored the degradation pathways of compounds similar to 4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime in environmental contexts, particularly their breakdown in wastewater treatment processes.
- Data Table: Degradation Pathways
| Compound | Degradation Product | Pathway Type |
|-----------------------------------|-----------------------------|-----------------------|
| 4-(Benzylsulfanyl)-3-nitro... | Benzylsulfanylnitrobenzene | Microbial Degradation |
| O-(2,6-Dichlorobenzyl)oxime | Dichlorobenzaldehyde | Chemical Hydrolysis |
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
The benzylsulfanyl group may confer thiol-mediated binding affinity, contrasting with halogenated analogs (e.g., 4-chlorobenzyl in 338794-50-6), which prioritize hydrophobic interactions .
Solubility and Stability: Compounds with fused heterocycles (e.g., imidazothiazole in 338794-50-6) exhibit lower aqueous solubility due to increased aromaticity, whereas the target compound’s nitro group may improve solubility in polar aprotic solvents .
Biological Activity
4-(Benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime, with the CAS number 303996-25-0, is a compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activities, particularly in the context of anticancer properties.
Molecular Characteristics
- Molecular Formula : C21H16Cl2N2O3S
- Molar Mass : 447.33 g/mol
- Structural Features : The compound features a nitro group, a benzylsulfanyl moiety, and an oxime functional group, which are significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(benzylsulfanyl)-3-nitrobenzaldehyde with 2,6-dichlorobenzylhydroxylamine to form the oxime derivative. This reaction is facilitated by the presence of acid catalysts and can be optimized for yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-(benzylsulfanyl)-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds derived from similar structures have shown IC50 values in the micromolar range against prostate (PC-3) and breast (MDA-MB-231) cancer cell lines. For example, a related compound demonstrated an IC50 of 3.56 µM against PC-3 cells, indicating potent activity compared to standard drugs like erlotinib .
The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival:
- EGFR/PI3K/Akt/mTOR Pathway : Inhibition of this pathway has been noted in studies where compounds similar to the target compound significantly reduced AKT and mTOR expression levels in treated cells . This suggests that the compound may exert its effects by disrupting critical growth signaling cascades.
Case Studies
-
Study on Structure-Activity Relationship (SAR) :
- A study evaluated various derivatives of benzylidene oximes and their cytotoxic effects on cancer cell lines. The results indicated that modifications to the benzylsulfanyl group significantly influenced biological activity. The most effective derivatives contained electron-withdrawing groups that enhanced cytotoxicity .
- In Vivo Studies :
Data Tables
| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 3.56 | PC-3 | EGFR Inhibition |
| Compound B | 8.5 | MDA-MB-231 | PI3K Inhibition |
| Compound C | 11.78 | PC-3 | mTOR Inhibition |
Q & A
Q. What synthetic strategies are commonly employed to prepare this compound, and what are the critical intermediates?
The synthesis typically involves:
- Nitrobenzene derivatization : Introduction of the benzylsulfanyl group via nucleophilic aromatic substitution (SNAr) under basic conditions, leveraging the electron-withdrawing nitro group to activate the benzene ring .
- Oxime formation : Reaction of the aldehyde intermediate with O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride in ethanol or methanol, often requiring catalytic acetic acid to protonate the hydroxylamine and accelerate imine formation .
- Key intermediates : 3-nitro-4-(benzylsulfanyl)benzaldehyde and O-(2,6-dichlorobenzyl)hydroxylamine.
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde synthesis | NaH, benzyl mercaptan, DMF, 0°C → RT | 65–75% | |
| Oxime formation | O-(2,6-dichlorobenzyl)hydroxylamine, EtOH, AcOH (cat.), reflux, 6 h | 80–85% |
Q. How is the oxime functional group characterized spectroscopically?
- ¹H-NMR : The oxime proton (N–OH) typically appears as a broad singlet at δ 10–12 ppm, though it may exchange with D2O. The aromatic protons and benzylic CH2 groups are observed at δ 7.0–8.5 ppm and δ 4.5–5.0 ppm, respectively .
- MS (EI) : Look for [M+H]+ peaks with isotopic patterns consistent with chlorine atoms (e.g., 35Cl/37Cl ratio).
Advanced Research Questions
Q. What experimental factors influence regioselectivity during benzylsulfanyl group installation?
- Steric effects : The nitro group at C3 directs the benzylsulfanyl group to C4 due to reduced steric hindrance compared to C2 or C5 positions.
- Electronic effects : The nitro group’s electron-withdrawing nature activates the para position for SNAr. Solvents like DMF or DMSO enhance reactivity by stabilizing transition states .
- Catalytic optimization : Use of Pd(PPh3)4 (1–2 mol%) can improve yields in challenging cases by mediating thiol-aryl coupling .
Q. How can decomposition pathways be minimized during purification?
- Acid/base sensitivity : Avoid prolonged exposure to strong acids/bases. Neutralize reaction mixtures to pH 7–8 before workup to prevent oxime hydrolysis .
- Recrystallization : Use ethanol/water mixtures (4:1 v/v) at 0–4°C to isolate the oxime while avoiding thermal degradation .
- Chromatography : Employ silica gel deactivated with 1% triethylamine to suppress adsorption-driven decomposition.
Data Contradictions and Resolution
Q. Conflicting reports on nitro group stability during benzylsulfanyl substitution—how to reconcile?
- Issue : Some studies report nitro reduction under H2S or thiolate conditions, while others do not .
- Resolution : Control reaction atmosphere (N2 purge to exclude O2) and use anhydrous solvents to prevent sulfide oxidation. Monitor reactions via TLC (hexane/EtOAc 3:1) to detect byproducts early.
Methodological Recommendations
Best practices for scaling up the synthesis safely:
- Conduct a hazard analysis for exothermic steps (e.g., NaH-mediated reactions) using differential scanning calorimetry (DSC).
- Use slow addition techniques for benzyl mercaptan to control heat generation .
- Waste management : Quench thiolate residues with oxidizing agents (e.g., NaOCl) before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
